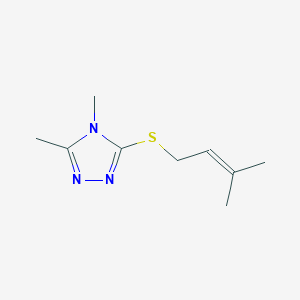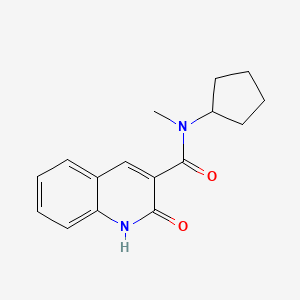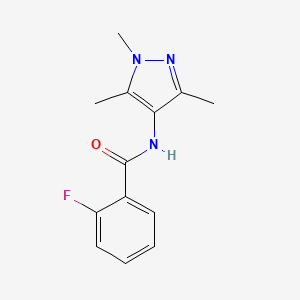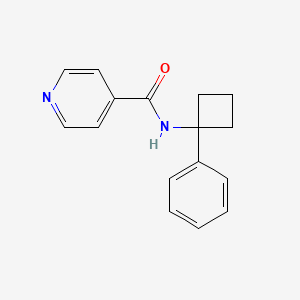![molecular formula C15H18N2O3 B7475722 6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)
6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione is an organic compound that has been extensively studied for its potential applications in various fields of research. This compound is also known as trimetazidine and is commonly used as an anti-ischemic agent in the treatment of angina pectoris. However, the focus of
Wirkmechanismus
The mechanism of action of trimetazidine is thought to involve the inhibition of fatty acid oxidation and the stimulation of glucose oxidation in cells. This results in a shift from fatty acid metabolism to glucose metabolism, which is more efficient and less oxygen-consuming. This mechanism is believed to be responsible for the anti-ischemic effects of trimetazidine as well as its potential applications in neuroprotection, anti-inflammatory activity, and anti-cancer activity.
Biochemical and Physiological Effects:
Trimetazidine has been found to have various biochemical and physiological effects, including the inhibition of oxidative stress and the preservation of mitochondrial function. It has also been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. In addition, trimetazidine has been found to improve cardiac function and reduce the incidence of arrhythmias.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using trimetazidine in lab experiments is its well-established safety profile and low toxicity. However, one of the limitations is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on trimetazidine, including the exploration of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory and anti-cancer activities. Finally, the development of more efficient synthesis methods and novel formulations of trimetazidine could improve its efficacy and expand its potential applications.
Synthesemethoden
Trimetazidine can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenol with chloromethyl methyl ether followed by the reaction with guanidine carbonate. The final product is obtained through the cyclization of the intermediate compound with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
Trimetazidine has been found to have potential applications in various fields of research, including neuroprotection, anti-inflammatory activity, and anti-cancer activity. In neuroprotection, trimetazidine has been shown to protect against ischemic damage in the brain and reduce the severity of traumatic brain injury. In anti-inflammatory activity, trimetazidine has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In anti-cancer activity, trimetazidine has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Eigenschaften
IUPAC Name |
6-[(3,5-dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-5-11(2)7-13(6-10)20-9-12-8-14(18)17(4)15(19)16(12)3/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSORREDPFRUVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC(=O)N(C(=O)N2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)



![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)




![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)